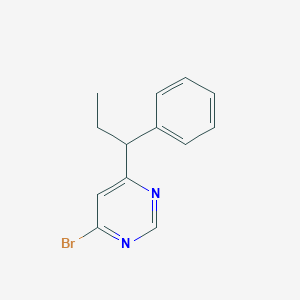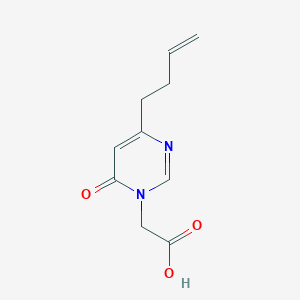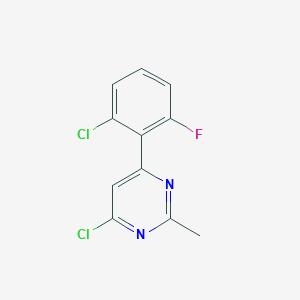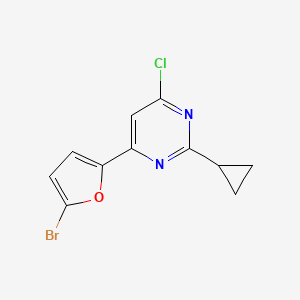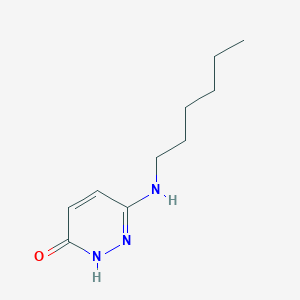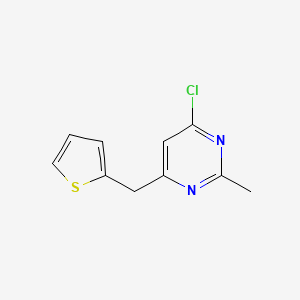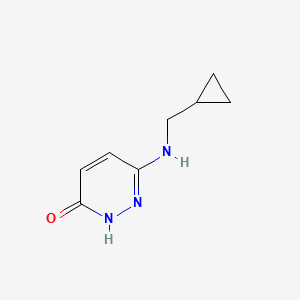
6-((シクロプロピルメチル)アミノ)ピリダジン-3-オール
説明
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, providing functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine-based systems are less common in the literature than other diazines (pyrimidine and pyrazine). Various pyridazine-based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .科学的研究の応用
PDE-III阻害
ピリダジノン誘導体は、強力なホスホジエステラーゼIII(PDE-III)阻害剤として同定されており、心拍数の有意な変化なしに心拍出量を増やすことで、心臓血管疾患の治療に用いることができる .
カルシウムイオン流入阻害
一部の誘導体は、血小板凝集に不可欠なカルシウムイオン流入を阻害することが知られている。 これは、血栓症の予防または抗血小板薬としての潜在的な用途を示唆している .
血管拡張活性
ピリダジノンのアミド誘導体は、血管拡張活性を示し、高血圧または血管拡張を必要とする他の状態の治療における可能性のある用途を示唆している .
作用機序
- The primary target of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol is serine/threonine-protein kinase pim-1 in humans . Pim-1 is involved in various cellular processes, including cell survival, proliferation, and differentiation.
- The compound’s capacity to inhibit calcium ion influx is crucial for platelet aggregation activation . This inhibition likely affects platelet function and clotting.
Target of Action
Mode of Action
生化学分析
Biochemical Properties
6-((Cyclopropylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby affecting various signaling pathways .
Additionally, 6-((Cyclopropylmethyl)amino)pyridazin-3-ol interacts with proteins involved in inflammatory responses, such as cyclooxygenase and lipoxygenase. By modulating the activity of these enzymes, the compound can exhibit anti-inflammatory properties . The nature of these interactions typically involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of phosphodiesterase enzymes can lead to altered signaling through pathways that depend on cyclic nucleotides, such as the protein kinase A and protein kinase G pathways .
Furthermore, 6-((Cyclopropylmethyl)amino)pyridazin-3-ol can affect gene expression by modulating transcription factors that are regulated by cyclic nucleotides. This can result in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis . The compound also impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol involves several key interactions at the molecular level. The compound binds to the active sites of phosphodiesterase enzymes, leading to their inhibition. This binding is facilitated by the presence of specific functional groups in the compound that interact with amino acid residues in the enzyme’s active site .
In addition to enzyme inhibition, 6-((Cyclopropylmethyl)amino)pyridazin-3-ol can modulate the activity of transcription factors by influencing their phosphorylation status. This modulation occurs through the regulation of cyclic nucleotide levels, which in turn affects the activity of kinases and phosphatases that control transcription factor activity . These molecular interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods .
Long-term exposure to 6-((Cyclopropylmethyl)amino)pyridazin-3-ol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes are often observed in in vitro studies using cultured cells, as well as in in vivo studies using animal models . The temporal effects of the compound are influenced by its concentration, duration of exposure, and the specific cellular context.
Dosage Effects in Animal Models
The effects of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and cardioprotective properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects are often observed, where a certain dosage is required to achieve a therapeutic effect, while doses above this threshold can result in toxicity. The dosage effects of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol are influenced by factors such as the route of administration, the animal species used, and the duration of treatment .
Metabolic Pathways
6-((Cyclopropylmethyl)amino)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .
These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its bioavailability, distribution, and elimination. The interaction of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol with metabolic enzymes can also impact metabolic flux and the levels of specific metabolites in cells and tissues .
Transport and Distribution
The transport and distribution of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters and organic cation transporters .
Once inside the cells, 6-((Cyclopropylmethyl)amino)pyridazin-3-ol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .
Subcellular Localization
The subcellular localization of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications .
For example, 6-((Cyclopropylmethyl)amino)pyridazin-3-ol can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. It can also be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism . The subcellular localization of the compound is influenced by its chemical structure and the presence of specific functional groups.
特性
IUPAC Name |
3-(cyclopropylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-4-3-7(10-11-8)9-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQIOEDSUSBCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




